3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid
Overview
Description
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 248.24 and a molecular formula of C12H12N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H12N2O4 . The InChI code for this compound is 1S/C12H12N2O4/c1-6(15)13-10-8-5-7(18-2)3-4-9(8)14-11(10)12(16)17/h3-5,14H,1-2H3, (H,13,15) (H,16,17) .Scientific Research Applications
Indolic Compounds in Disease Biomarkers and Microbial Metabolism
Indolic structure metabolites, such as those derived from the microbial biotransformation of tryptophan, play significant roles in human health. These metabolites, including indole-3-acetic acid and indole-3-propionic acid, are associated with gut bacteria and have been implicated in cardiovascular, brain, and gastrointestinal diseases. Their levels in the blood can serve as biomarkers for diagnosing and monitoring these conditions (Beloborodova, Chernevskaya, & Getsina, 2020).
Antioxidant Properties and Growth Promotion in Plants
Melatonin, an indole derivative, exhibits antioxidant properties and promotes growth in plant tissues. It plays a role in coordinating photoperiodic responses, regulating plant reproductive physiology, and defending cells against harsh environmental conditions. The diverse functions of melatonin in plants highlight the potential applications of related indolic compounds in agricultural and environmental sciences (Paredes, Korkmaz, Manchester, Tan, & Reiter, 2009).
Therapeutic Applications and Industrial Importance
Phenolic compounds like syringic acid, which shares structural similarities with indolic compounds, have shown a wide range of therapeutic applications including antioxidant, antimicrobial, and anti-inflammatory activities. These properties suggest that indolic compounds, by extension, could have significant biomedical and industrial applications (Srinivasulu, Ramgopal, Ramanjaneyulu, Anuradha, & Kumar, 2018).
Biocatalysis and Environmental Applications
Indole-3-acetic acid (IAA), an indole derivative, is catabolized by bacteria through specific gene clusters. This process has implications for environmental science and biotechnology, suggesting that similar indolic compounds could be used in bioremediation and the treatment of pathologies related to their excess in biological systems (Laird, Flores, & Leveau, 2020).
properties
IUPAC Name |
3-acetamido-5-methoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(15)13-10-8-5-7(18-2)3-4-9(8)14-11(10)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRQFIRNCGAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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